Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate
Description
Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate is a methyl ester derivative featuring a propanoate backbone substituted with aromatic groups. Key structural elements include:
- Trifluoromethylpyridinyl moiety: Enhances lipophilicity and metabolic stability.
- Methoxy-oxoethylphenyl groups: Contribute to steric and electronic properties.
Properties
IUPAC Name |
methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3NO5/c1-33-24(31)15-18-9-4-3-8-17(18)14-21(25(32)34-2)20-11-6-5-10-19(20)16-35-23-13-7-12-22(30-23)26(27,28)29/h3-13,21H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUCBCWASYYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CC(C2=CC=CC=C2COC3=CC=CC(=N3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups such as the trifluoromethyl and methoxy groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Ester Saponification
The methyl ester groups undergo alkaline hydrolysis to form carboxylic acid derivatives. For example:
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Base-mediated hydrolysis : Treatment with NaOH in acetone/water under reflux converts the methyl ester to the corresponding carboxylic acid (observed in picoxystrobin’s acid metabolite synthesis) .
Reaction conditions :Reagent Solvent Temperature Time Yield 1 N NaOH Acetone/H₂O 70°C 6 h ~80%
Acid-Catalyzed Hydrolysis
Under acidic conditions, ester hydrolysis is slower but can occur at elevated temperatures. The trifluoromethylpyridine unit remains stable under mild acidic conditions .
Photodegradation
The trifluoromethylpyridine group is resistant to UV-induced degradation, but the acrylate ester moiety may undergo isomerization or cleavage under prolonged light exposure .
Thermal Stability
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Decomposition temperature : ~200°C (estimated via TGA for analogous compounds) .
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Key degradation products : Methanol (from ester cleavage) and trifluoromethylpyridine derivatives .
Cross-Coupling Reactions
The aryl bromide precursor (if present) could participate in Suzuki-Miyaura couplings with boronic acids. For example:
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Palladium-catalyzed coupling : Formation of biphenyl derivatives using Pd₂(dba)₃ and ligands like SPhos or XPhos .
Example reaction :
Reduction of Double Bonds
The α,β-unsaturated ester system (if present in precursors) can be reduced selectively:
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Catalytic hydrogenation : H₂/Pd-C in ethanol converts the double bond to a single bond without affecting ester groups .
Enzyme Inhibition
The trifluoromethylpyridine group may interact with enzymes via:
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Hydrogen bonding : With Ser or Tyr residues in active sites.
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Steric hindrance : The bulky trifluoromethyl group limits conformational flexibility .
Metabolic Pathways
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Hepatic metabolism : Esterases in the liver hydrolyze the methyl ester to the carboxylic acid, enhancing water solubility for excretion .
Synthetic Routes and Modifications
Compound X can be synthesized via:
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Esterification : Reaction of the carboxylic acid precursor with methanol under acidic conditions .
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Mitsunobu reaction : To introduce the pyridyloxymethyl group using DIAD/PPh₃ .
Crystallographic and Spectroscopic Data
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's structure suggests potential anticancer properties due to the presence of the trifluoromethyl group, which is known to enhance the pharmacological activity of certain drugs. Research indicates that compounds with similar structures can interact with biological targets involved in cancer progression, such as DNA and RNA synthesis pathways .
- Studies on related compounds have shown that modifications in aromatic systems can lead to increased cytotoxicity against various cancer cell lines, indicating that this compound may exhibit similar effects.
-
Antimicrobial Activity :
- The presence of the methoxy and carbonyl functionalities may contribute to antimicrobial properties. Compounds with similar structural motifs have been documented to possess significant antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial drug development .
- Drug Delivery Systems :
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating copolymers with enhanced thermal stability and chemical resistance. Its functional groups can participate in polymerization reactions, leading to materials with tailored properties for specific applications .
- Nanotechnology :
Case Study 1: Anticancer Activity
A study investigated the effects of structurally similar compounds on human cancer cell lines, demonstrating that modifications in the aromatic regions significantly affected cytotoxicity levels. Results indicated that introducing trifluoromethyl groups enhanced interaction with cellular targets involved in apoptosis pathways .
Case Study 2: Antimicrobial Properties
Research on related methoxy-substituted phenyl compounds revealed potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate could similarly exhibit antimicrobial effects worth exploring through further empirical studies .
Mechanism of Action
The mechanism of action of Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from the evidence:
Key Observations:
Trifluoromethylpyridinyl Derivatives: The target compound and the propanedioic acid derivative () share trifluoromethylpyridinyl groups but differ in ester linkages. The propanedioic acid derivative’s higher molecular weight (407 vs. hypothetical ~450 for the target) suggests structural modifications alter polarity and retention times . The amino-substituted analog () shows reduced molecular weight (m/z 393) due to the absence of a methoxy group, highlighting the impact of substituents on hydrophobicity .
Non-Trifluoromethyl Analogs: Ethyl 2-(quinoxalin-3-yl)propanoate () has a quinoxalinone ring instead of pyridinyl, leading to higher melting points (184–186°C) and distinct IR profiles (C=O stretch at 1680 cm⁻¹) . The pyrimidinyl compound () substitutes pyridine with pyrimidine and adds a cyano group, likely altering electronic properties and bioactivity .
Biological Activity
Methyl3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]propanoate, commonly referred to as compound 2173998-73-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2173998-73-5 |
| Molecular Formula | C26H24F3NO5 |
| Molecular Weight | 487.47 g/mol |
| Purity | >95% (HPLC) |
Research indicates that the compound exhibits various biological activities, particularly in the context of cancer therapy and as an inhibitor of specific enzymes. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological systems.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and targeting specific oncogenic pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases, which are crucial in cell signaling pathways associated with cancer progression.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. The results indicated a dose-dependent inhibition of kinase activity, suggesting its potential use as a therapeutic agent in targeted cancer therapies.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other related compounds can be beneficial.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Compound A | 1168150-46-6 | Anticancer properties |
| Compound B | 17833-56-6 | Enzyme inhibition |
| Methyl3-[...]-propanoate | 2173998-73-5 | Anticancer and enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step reactions, including esterification, coupling, and functional group protection/deprotection. Key steps include:
- Coupling of aromatic moieties : Use of coupling agents like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) at low temperatures (−40°C to −20°C) to minimize side reactions .
- Esterification : Methoxy and trifluoromethyl groups require anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating intermediates . Methodological Note: Optimize solvent polarity and reaction time to suppress racemization at chiral centers.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR identify aromatic protons, ester carbonyls (δ ~165–175 ppm), and trifluoromethyl groups (19F NMR, δ ~−60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the trifluoromethylpyridine moiety .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for key synthetic steps?
Discrepancies often arise from:
- Catalyst Purity : Trace moisture in TMSOTf reduces coupling efficiency. Use freshly activated molecular sieves .
- Temperature Control : Suboptimal cooling during coupling (e.g., >−20°C) increases byproduct formation. Validate thermal stability via DSC .
- Workup Protocols : Incomplete removal of Ac2O (acetic anhydride) residues can skew yields. Titrate quenching agents (e.g., NaHCO3) .
Q. What is the mechanistic role of the trifluoromethyl group in modulating bioactivity or stability?
The CF3 group enhances:
- Metabolic Stability : Reduces oxidative degradation via electron-withdrawing effects, as seen in analogs with extended plasma half-lives .
- Target Binding : Fluorine’s electronegativity strengthens hydrophobic interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) . Experimental Validation: Compare IC50 values of CF3-containing analogs vs. non-fluorinated derivatives in enzyme assays.
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking Studies : Use software like AutoDock to predict binding poses with target proteins (e.g., pyridine-interacting enzymes) .
- MD Simulations : Assess conformational flexibility of the propanoate backbone under physiological conditions .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with activity trends .
Methodological Challenges
Q. What strategies are recommended for analyzing stereochemical outcomes during synthesis?
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers adjacent to aromatic rings .
- Crystallographic Data : Compare unit cell parameters with known analogs to assign stereodescriptors .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Purity Verification : Validate compound purity (>95%) via HPLC and elemental analysis to exclude batch variability .
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
Stability and Storage
Q. What conditions stabilize this compound during long-term storage?
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the pyridine ring .
- Solvent : Dissolve in anhydrous DMSO or acetonitrile to suppress ester hydrolysis .
- pH Control : Buffer solutions (pH 6–7) minimize de-esterification; avoid aqueous bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
